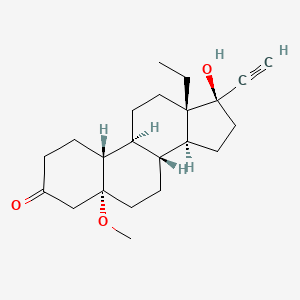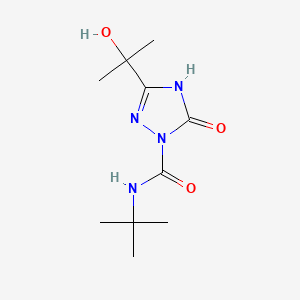
N-(3-Cloro-4-fluorofenil)-7-metoxi-6-nitroquinazolin-4-amina
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, an improved protocol for the synthesis of “N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine” (gefitinib) has been described . This process involves the synthesis, isolation, and characterization of novel intermediates, which are then used in the alkylation step for the synthesis of gefitinib .Aplicaciones Científicas De Investigación
Actividad Anticancerígena en Cáncer de Colon
Este compuesto ha mostrado resultados prometedores como agente anticancerígeno, particularmente en células de cáncer de colon. Muestra una alta eficacia y selectividad anticancerígena en líneas celulares de cáncer colorrectal como HCT116, HT29 y SW620. El compuesto induce la apoptosis a través de mecanismos como el arresto del ciclo celular en la fase G2, la activación de la vía apoptótica intrínseca, la fragmentación nuclear y el aumento de los niveles de especies reactivas de oxígeno (ROS) {svg_1}.
Síntesis de Gefitinib
N-(3-Cloro-4-fluorofenil)-7-metoxi-6-nitroquinazolin-4-amina es un intermedio clave en la síntesis de Gefitinib, un fármaco utilizado para el tratamiento del carcinoma pulmonar de células no pequeñas. Se ha desarrollado un protocolo mejorado para su síntesis, que es rentable y produce Gefitinib de alta calidad {svg_2}.
Inhibición de la Tirosin Kinasa
Como parte de una serie de derivados de aminoquinazolina, este compuesto se estudia por su papel como inhibidor de la tirosin kinasa. Las tirosin kinasas son cruciales para la modulación de la señalización de los factores de crecimiento, y su inhibición es un enfoque específico para la terapia del cáncer {svg_3}.
Índice de Selectividad en el Tratamiento del Cáncer
El índice de selectividad de este compuesto es significativo en el tratamiento del cáncer, ya que demuestra una selectividad mayor de 2 veces en las células de cáncer de colon sobre las células no cancerosas. Esto indica su potencial para la terapia del cáncer dirigida con efectos secundarios reducidos {svg_4}.
Mecanismos de Inducción de la Apoptosis
La investigación sobre los mecanismos específicos de la inducción de la apoptosis por este compuesto está en curso. Comprender estos mecanismos puede conducir al desarrollo de tratamientos contra el cáncer más efectivos {svg_5}.
Papel en la Vía de Apoptosis Intrínseca
La capacidad del compuesto para activar la vía apoptótica intrínseca es de particular interés. Esta vía es uno de los métodos naturales del cuerpo para eliminar las células cancerosas, y los compuestos que pueden desencadenar esta vía pueden ser útiles en la terapia del cáncer {svg_6}.
Potencial para la Muerte Celular Cancerosa Inducida por ROS
El aumento de los niveles de especies reactivas de oxígeno (ROS) es otro mecanismo por el cual este compuesto induce la muerte de las células cancerosas. Orientar los niveles de ROS es un enfoque novedoso para el tratamiento del cáncer {svg_7}.
Desarrollo y Diseño de Fármacos
Las propiedades del compuesto lo convierten en un candidato valioso para el desarrollo y diseño de fármacos adicionales. Su eficacia en líneas celulares de cáncer sugiere que podría ser la base para nuevos fármacos anticancerígenos {svg_8}.
Mecanismo De Acción
Target of Action
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine, also known as Gefitinib, primarily targets the epidermal growth factor receptor (EGFR) tyrosine kinase . EGFR is expressed on the cell surface of many normal cells and cancer cells .
Mode of Action
Gefitinib is an inhibitor of the EGFR tyrosine kinase that binds to the adenosine triphosphate (ATP)-binding site of the enzyme . It selectively targets the mutant proteins in malignant cells .
Biochemical Pathways
Gefitinib inhibits the intracellular phosphorylation of numerous tyrosine kinases associated with transmembrane cell surface receptors, including the tyrosine kinases associated with EGFR . This inhibition disrupts several signaling pathways involved in tumor growth and angiogenesis, such as the Ras/Raf pathway and the PI3K/Akt pathways . These pathways ultimately lead to the activation of transcription factors such as Jun, Fos, and Myc, as well as cyclin D1, which stimulate cell growth and mitosis .
Pharmacokinetics
It is known that gefitinib is metabolized in the liver
Result of Action
The result of Gefitinib’s action is the inhibition of cell growth and mitosis, leading to the treatment of certain types of cancer . Specifically, Gefitinib is used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria .
Action Environment
It is known that gefitinib is sensitive to the presence of certain genetic mutations in the cancer cells it targets
Análisis Bioquímico
Biochemical Properties
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. One of the primary targets of this compound is the epidermal growth factor receptor (EGFR), a tyrosine kinase involved in cell proliferation and survival. By binding to the ATP-binding site of EGFR, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits its kinase activity, leading to the suppression of downstream signaling pathways that promote cancer cell growth . Additionally, this compound has been shown to interact with other proteins involved in cell signaling, such as Akt and MAPK, further modulating cellular responses.
Cellular Effects
The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by disrupting key signaling pathways that regulate cell survival and proliferation. Specifically, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine inhibits the phosphorylation of EGFR, leading to decreased activation of downstream effectors such as Akt and ERK . This results in the inhibition of cell cycle progression and the induction of programmed cell death. Furthermore, this compound has been shown to affect gene expression by modulating transcription factors and epigenetic regulators, thereby altering the expression of genes involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine exerts its effects through a combination of binding interactions and enzyme inhibition. The compound binds to the ATP-binding site of EGFR, preventing the phosphorylation of tyrosine residues and subsequent activation of downstream signaling pathways . This inhibition of EGFR kinase activity leads to the suppression of cell proliferation and survival signals. Additionally, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine has been shown to inhibit other kinases, such as Akt and MAPK, further contributing to its anti-cancer effects. The compound also influences gene expression by modulating the activity of transcription factors and epigenetic regulators, resulting in changes in the expression of genes involved in cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine leads to rapid inhibition of EGFR signaling and induction of apoptosis in cancer cells. Long-term exposure, on the other hand, may result in adaptive responses, such as the upregulation of compensatory signaling pathways or the development of resistance mechanisms. These temporal effects highlight the importance of optimizing treatment regimens to maximize the therapeutic efficacy of this compound.
Dosage Effects in Animal Models
The effects of N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine in animal models vary with different dosages. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine can induce adverse effects, such as hepatotoxicity and gastrointestinal disturbances. These dose-dependent effects underscore the importance of determining the optimal dosage for therapeutic use, balancing efficacy with safety. Additionally, threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant anti-tumor activity.
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O3/c1-24-14-6-12-9(5-13(14)21(22)23)15(19-7-18-12)20-8-2-3-11(17)10(16)4-8/h2-7H,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEKKVCWODTGAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)



